An In-depth Technical Guide to [1,1'-Biphenyl]-2,2',5,5'-tetrol
An In-depth Technical Guide to [1,1'-Biphenyl]-2,2',5,5'-tetrol
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of [1,1'-Biphenyl]-2,2',5,5'-tetrol. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
[1,1'-Biphenyl]-2,2',5,5'-tetrol, also known as bihydroquinone, is a polyhydroxylated aromatic compound belonging to the biphenyl class of molecules. Its structure consists of two hydroquinone rings linked by a single bond.
Molecular Structure:
(Note: This is a simplified 2D representation. The actual 3D conformation is subject to rotational constraints.)
The key structural feature of substituted biphenyls is the potential for atropisomerism, which arises from hindered rotation around the sigma bond connecting the two phenyl rings.[1] In the case of [1,1'-Biphenyl]-2,2',5,5'-tetrol, the hydroxyl groups at the 2 and 2' positions (ortho-positions) create significant steric hindrance. This rotational barrier can lead to the existence of stable, non-interconverting rotational isomers (atropisomers), which exhibit axial chirality.[1]
Chemical and Physical Properties:
A summary of the key chemical properties for [1,1'-Biphenyl]-2,2',5,5'-tetrol is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | [1,1'-Biphenyl]-2,2',5,5'-tetrol | [2] |
| Synonyms | Bihydroquinone | [2] |
| CAS Number | 4371-32-8 | [1][3] |
| Molecular Formula | C₁₂H₁₀O₄ | [2][3] |
| Molecular Weight | 218.21 g/mol | [2][3] |
| SMILES | Oc1ccc(O)c(c1)c2cc(O)ccc2O | [2] |
| InChIKey | PFHTYDZPRYLZHX-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
The most prevalent and well-documented method for synthesizing [1,1'-Biphenyl]-2,2',5,5'-tetrol involves the demethylation of its tetramethoxy precursor, 2,2',5,5'-tetramethoxy-1,1'-biphenyl.[1] Boron tribromide (BBr₃) in dichloromethane is a highly effective reagent for this transformation.[1]
Experimental Protocol: Demethylation of 2,2',5,5'-Tetramethoxy-1,1'-biphenyl
This protocol is based on established methods for the demethylation of similar poly-methoxylated biphenyls.[4]
Materials:
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2,2',5,5'-Tetramethoxy-1,1'-biphenyl
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Dichloromethane (DCM), anhydrous
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Boron tribromide (BBr₃), 1.0 M solution in DCM
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Water, deionized
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Ethyl acetate
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Magnesium sulfate or Sodium sulfate, anhydrous
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, 2,2',5,5'-tetramethoxy-1,1'-biphenyl, in anhydrous dichloromethane.
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Cool the solution to a low temperature, typically between -30°C and 0°C, using an appropriate cooling bath.
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Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature is crucial.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 4 to 12 hours) to ensure the reaction goes to completion.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding water or methanol at a low temperature.
-
Transfer the mixture to a separatory funnel and perform an aqueous workup. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure [1,1'-Biphenyl]-2,2',5,5'-tetrol.
Synthesis Workflow Diagram:
Caption: Synthetic workflow for [1,1'-Biphenyl]-2,2',5,5'-tetrol.
Spectroscopic Data
Detailed spectroscopic data for the specific isomer [1,1'-Biphenyl]-2,2',5,5'-tetrol is not widely available in the public domain. However, based on the known spectra of the biphenyl core and related phenolic compounds, the following characteristics can be anticipated.
Expected Spectroscopic Features:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons would appear as complex multiplets in the range of δ 6.5-7.5 ppm. - Hydroxyl protons would appear as broad singlets, with chemical shifts dependent on the solvent and concentration. |
| ¹³C NMR | - Aromatic carbons would resonate in the δ 110-160 ppm region. - Carbons bearing hydroxyl groups would be deshielded and appear further downfield. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. - C-O stretching vibrations around 1200 cm⁻¹. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 218.21. - Fragmentation patterns characteristic of the biphenyl core and loss of hydroxyl groups. |
Biological Activity and Signaling Pathways
While specific studies on the biological activity of [1,1'-Biphenyl]-2,2',5,5'-tetrol are limited, polyhydroxylated biphenyls as a class are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets.[1] The hydroquinone moieties suggest potential for redox activity, which is a cornerstone of their reactivity profile.[1] This can involve oxidation to corresponding quinone structures.[1]
Compounds with similar structural motifs, such as other biphenyls and polyphenols, are known to modulate various signaling pathways, often related to inflammation and oxidative stress. For instance, some phenolic compounds are known to interfere with Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response.[5] These pathways can be broadly divided into MyD88-dependent and TRIF-dependent pathways, both of which can lead to the activation of transcription factors like NF-κB and IRF3, driving the expression of inflammatory genes.[5]
Hypothetical Signaling Pathway Modulation:
The diagram below illustrates a generalized TLR signaling pathway that could potentially be modulated by redox-active compounds like [1,1'-Biphenyl]-2,2',5,5'-tetrol.
Caption: Hypothetical modulation of TLR signaling by a biphenyl tetrol.
Quantitative Biological Data:
Currently, there is no specific quantitative data such as IC₅₀ or Kᵢ values for [1,1'-Biphenyl]-2,2',5,5'-tetrol available in the reviewed literature. Research on this specific isomer is required to determine its potency against any identified biological targets.
Conclusion and Future Directions
[1,1'-Biphenyl]-2,2',5,5'-tetrol is a structurally interesting polyhydroxylated biphenyl with potential for atropisomerism. While its synthesis from a tetramethoxy precursor is well-established in principle, a significant gap exists in the literature regarding its detailed biological characterization. Future research should focus on:
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Full Spectroscopic Characterization: Obtaining and publishing complete ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data.
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Biological Screening: Evaluating its activity in a broad range of assays, particularly those related to antioxidant capacity, enzyme inhibition (e.g., tyrosinase, kinases), and anti-inflammatory effects.
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Mechanism of Action Studies: If biological activity is identified, elucidating the specific molecular targets and signaling pathways involved.
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Atropisomer Separation and Analysis: Investigating the potential for stable atropisomers and evaluating the biological activity of the individual isomers.
This foundational work would be crucial for unlocking the potential of [1,1'-Biphenyl]-2,2',5,5'-tetrol and its derivatives in medicinal chemistry and drug discovery.
References
- 1. [1,1'-Biphenyl]-2,2',5,5'-tetrol | 4371-32-8 | Benchchem [benchchem.com]
- 2. biphenyl-2,2',5,5'-tetrol [stenutz.eu]
- 3. [1,1-Biphenyl]-2,2,5,5-tetrol(9CI) CAS#: 4371-32-8 [m.chemicalbook.com]
- 4. 1,1'-Biphenyl]-2,2',6,6'-tetrol synthesis - chemicalbook [chemicalbook.com]
- 5. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
